molecular formula C7H9FO2 B2463144 1-Fluorospiro[2.3]hexane-5-carboxylic acid CAS No. 2168202-34-2

1-Fluorospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2463144
CAS No.: 2168202-34-2
M. Wt: 144.145
InChI Key: CMBXDRUMOASTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorospiro[2.3]hexane-5-carboxylic acid is a specialized spirocyclic building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a unique three-dimensional structure that incorporates a fluorine atom and a carboxylic acid functional group on a strained spiro[2.3]hexane scaffold. The presence of the carboxylic acid makes it an excellent precursor for amide coupling reactions, allowing researchers to synthesize more complex molecules. Its spirocyclic framework is highly valued for exploring novel chemical space in drug discovery programs, as it can significantly improve the physicochemical properties of lead compounds, potentially enhancing their potency and metabolic stability. Similar spirocyclic carboxylic acids are documented as key intermediates in organic synthesis . This product is intended for use as a research chemical and falls under the category of Organic Building Blocks . It is strictly for laboratory research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Hazard statements may apply to similar compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorospiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-5-3-7(5)1-4(2-7)6(9)10/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXDRUMOASTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Structural & Synthetic Analysis of 1-Fluorospiro[2.3]hexane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-fluorospiro[2.3]hexane-5-carboxylic acid , a high-value sp-rich scaffold used in modern drug discovery. As a conformationally restricted bioisostere, it offers a distinct vector profile compared to traditional piperidines or cyclohexanes. This document details its structural architectonics, validated synthetic pathways, and physicochemical properties, serving as a blueprint for medicinal chemists integrating this moiety into lead optimization programs.

Structural Architectonics & Stereochemistry[1]

The spiro[2.3]hexane core is defined by two orthogonal rings—a cyclopropane and a cyclobutane—sharing a single quaternary carbon (C3). The introduction of a fluorine atom at C1 and a carboxylic acid at C5 creates a complex stereochemical environment critical for target binding.

Conformational Analysis

Unlike flat aromatic systems, the spiro[2.3]hexane system exhibits specific 3D puckering:

  • Cyclobutane Ring: Exists in a puckered conformation (butterfly shape) with a fold angle of approximately 25–30° to relieve torsional strain.

  • Cyclopropane Ring: Rigid and planar, acting as an anchor.

  • Orthogonality: The mean planes of the two rings are perpendicular, directing substituents into distinct quadrants of chemical space.

Stereochemical Complexity

The monofluoro substitution breaks the symmetry of the spiro[2.3] system, introducing chirality and diastereomerism that are absent in the 1,1-difluoro analog.

  • Chirality: C1 is a chiral center.

  • Diastereomerism: The relative orientation of the C1-Fluorine and the C5-Carboxyl group defines cis/trans (or syn/anti) diastereomers.

    • Syn (cis): F and COOH on the same face of the "folded" cyclobutane envelope.

    • Anti (trans): F and COOH on opposing faces.

Critical Insight: The anti isomer is generally thermodynamically favored due to reduced steric repulsion and dipole minimization, though the syn isomer may be required for specific binding pockets (e.g., glutamate receptor pockets).

Visualization of Stereochemical Relationships

The following diagram illustrates the logical relationship between the structural inputs and the resulting stereoisomers.

Stereochemistry Core Spiro[2.3]hexane Core Sub1 C1-Fluorine (Chiral Center) Core->Sub1 Substitution Sub2 C5-Carboxylic Acid (Pucker Dependent) Core->Sub2 Substitution Isomers Stereoisomers Sub1->Isomers Sub2->Isomers Syn Syn-Isomer (Dipole Aligned) Isomers->Syn Same Face Anti Anti-Isomer (Dipole Opposed) Isomers->Anti Opposite Face

Figure 1: Stereochemical divergence in 1,5-disubstituted spiro[2.3]hexanes.

Synthetic Methodology

Synthesis of the 1-fluoro analog is significantly more challenging than the 1,1-difluoro analog due to the requirement for stereocontrol. Two primary routes are validated in the field: Deoxofluorination and Carbene Cyclopropanation .

Route A: Deoxofluorination (Scale-Up Preferred)

This route builds the spiro core first and introduces fluorine late-stage, allowing for the separation of diastereomers via chromatography.

  • Starting Material: Methyl 3-oxocyclobutanecarboxylate.

  • Spirocyclization: Olefination (Wittig) followed by cyclopropanation (Simmons-Smith) to yield spiro[2.3]hexane-5-carboxylate.

  • Functionalization: Radical fluorination or lithiation/fluorination is difficult on the cyclopropane. Alternative Strategy: Construct the cyclopropane with the fluorine already attached using a fluorocarbene equivalent.

Route B: Fluorocarbene Addition (Direct Access)

This is the most direct route to the 1-fluoro motif.

  • Step 1: Synthesis of benzyl 3-methylenecyclobutanecarboxylate .

  • Step 2: Monofluorocyclopropanation . Reaction with fluorocarbene (generated from chlorofluoromethane or fluorodiiodomethane + Et₂Zn).

    • Challenge: Monofluorocarbenes are highly reactive.

    • Solution: Use of sodium chlorodifluoroacetate (thermal decomposition) often yields the difluoro product. For monofluoro, the use of fluorodiiodomethane (CHFI₂) with diethylzinc (Furukawa reagent) is the gold standard.

  • Step 3: Ester hydrolysis to the free acid.

Validated Protocol: Furukawa Monofluorocyclopropanation

Note: This protocol assumes handling of air-sensitive organozincs.

  • Reagents: Benzyl 3-methylenecyclobutanecarboxylate (1.0 eq), Et₂Zn (1.0M in hexanes, 2.5 eq), CHFI₂ (2.5 eq).

  • Solvent: Anhydrous DCM, -10°C to RT.

  • Procedure:

    • Add Et₂Zn dropwise to the alkene in DCM at -10°C.

    • Slowly add CHFI₂ (maintaining temp < 0°C).

    • Stir 12h at RT. Quench with sat. NH₄Cl.

  • Purification: Silica gel chromatography. The syn and anti isomers usually display distinct Rf values (ΔRf ≈ 0.1) due to the dipole difference.

Synthesis SM 3-Methylene- cyclobutane ester Inter Spiro Ester (Mixture of Diastereomers) SM->Inter Cyclopropanation Reagent Et2Zn + CHFI2 (Furukawa Reagent) Reagent->Inter Sep HPLC/SFC Separation Inter->Sep Prod 1-Fluorospiro[2.3] hexane-5-COOH Sep->Prod Hydrolysis

Figure 2: Synthetic workflow via Fluorocarbene addition.

Physicochemical Profile & Bioisosterism[2][3][4]

The 1-fluorospiro[2.3]hexane moiety is a superior bioisostere for proline , cyclohexanecarboxylic acid , and glutamate analogs.

Comparative Data Table

The following data contrasts the spiro scaffold with standard aliphatic rings.

PropertyCyclohexane-COOHSpiro[2.3]hexane-5-COOH1-Fluoro-Spiro[2.3]-5-COOH
Fsp³ Fraction 1.01.01.0
LogP (Est.) 2.41.81.9
tPSA (Ų) 37.337.337.3
pKa (Acid) ~4.8~4.6~4.2
Metabolic Stability Low (C-H oxidation)High (Quaternary center)Very High (F-block)
Mechanistic Advantages
  • Metabolic Blocking: The C1-position in the parent spiro system is a "soft spot" for P450 oxidation. Fluorination at C1 blocks this metabolic liability (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol).

  • Acidity Modulation: The electron-withdrawing fluorine (inductive effect, -I) lowers the pKa of the distal carboxylic acid compared to the non-fluorinated parent, potentially improving bioavailability at physiological pH.

  • Vector Rigidity: The spiro center locks the exit vectors of the F and COOH groups, reducing the entropic penalty upon protein binding.

References

  • Mykhailiuk, P. K. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. National Institutes of Health (PMC). 1

  • PubChem. (2025).[2] Spiro[2.3]hexane-5-carboxylic acid (CID 64246262) - Physicochemical Properties. National Library of Medicine. Link

  • Enamine Ltd. (2025). Synthesis of fluorinated building blocks based on spiro[3.3]heptane and spiro[2.3]hexane scaffolds. Enamine Technical Notes. Link

  • Burkhard, J. A., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Grygorenko, O. O., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination. Beilstein Journal of Organic Chemistry. Link

Sources

The Spiro[2.3]hexane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible aliphatic rings. This "escape from flatland" has spurred the exploration of rigid, three-dimensional scaffolds that can present functional groups in well-defined spatial orientations, thereby facilitating more precise and potent interactions with biological targets. Among these emerging scaffolds, the spiro[2.3]hexane core has garnered significant attention as a versatile and powerful tool in modern drug discovery.

The spiro[2.3]hexane framework, characterized by a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, is a strained spirocyclic system that offers a unique combination of structural rigidity and three-dimensionality. This inherent strain and compact architecture impart distinct physicochemical properties that can be strategically exploited to address common challenges in drug development, such as metabolic instability, off-target toxicity, and poor solubility. This guide provides a comprehensive overview of the medicinal chemistry applications of the spiro[2.3]hexane scaffold, from its synthesis and conformational properties to its role as a bioisosteric replacement for common pharmacophoric motifs.

The Spiro[2.3]hexane Scaffold as a Bioisostere

A key application of the spiro[2.3]hexane motif lies in its use as a bioisostere , a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The rigid and defined geometry of the spiro[2.3]hexane core allows it to mimic the spatial arrangement of substituents in various cyclic systems, while offering a distinct and often more favorable physicochemical profile.

Mimicking Saturated and Aromatic Rings

The spiro[2.3]hexane scaffold has been successfully employed as a bioisostere for commonly used saturated heterocycles, most notably the piperidine ring. For instance, the 4-azaspiro[2.3]hexane motif has been investigated as a conformationally restricted piperidine surrogate. The rigid framework of the spirocycle locks the nitrogen atom and its substituents in a defined orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

Furthermore, the three-dimensional nature of the spiro[2.3]hexane core allows it to project substituents into different vectors in space, making it a potential non-classical bioisostere for substituted phenyl rings. This is particularly valuable in escaping the metabolic liabilities often associated with aromatic systems.

Impact on Physicochemical Properties and Drug-like Attributes

The incorporation of a spiro[2.3]hexane scaffold into a drug candidate can have a profound impact on its physicochemical properties, ultimately influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Solubility

The introduction of sp³-rich scaffolds like spiro[2.3]hexane generally leads to a decrease in lipophilicity (logP) compared to their aromatic counterparts. This can be advantageous in improving aqueous solubility and reducing non-specific binding to off-targets. However, the overall effect on lipophilicity is highly dependent on the specific substitution pattern of the scaffold.

ScaffoldCalculated logPReference
Piperidine1.1
4-Azaspiro[2.3]hexane0.8

Table 1: Comparison of calculated logP values for piperidine and 4-azaspiro[2.3]hexane.

Metabolic Stability

One of the most significant advantages of employing the spiro[2.3]hexane scaffold is the potential for enhanced metabolic stability. The quaternary spirocyclic carbon and the strained ring system are less susceptible to enzymatic degradation by cytochrome P450 enzymes compared to more flexible aliphatic or aromatic rings. This can lead to a longer in vivo half-life and improved bioavailability.

Conformational Rigidity and Target Engagement

The rigid nature of the spiro[2.3]hexane scaffold reduces the entropic penalty upon binding to a target protein, as the molecule does not need to adopt a specific, high-energy conformation. This pre-organization of the pharmacophoric elements can lead to a significant increase in binding affinity and potency. The well-defined exit vectors for substituents on the spiro[2.3]hexane core allow for precise positioning of functional groups within a binding pocket, facilitating the optimization of drug-target interactions.

Synthetic Strategies for Accessing the Spiro[2.3]hexane Core

Several synthetic methodologies have been developed to access the spiro[2.3]hexane scaffold and its derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of three-membered rings, including the cyclopropane ring of the spiro[2.3]hexane system. This reaction involves the treatment of a methylenecyclobutane derivative with a sulfur ylide.

Experimental Protocol: Johnson-Corey-Chaykovsky Cyclopropanation

  • Ylide Preparation: To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise. Stir the resulting white suspension for 1 hour at 0 °C.

  • Cyclopropanation: To the freshly prepared sulfur ylide, add a solution of the desired methylenecyclobutane (1.0 eq) in anhydrous THF (0.5 M) dropwise at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.3]hexane derivative.

Cyclopropanation of Methylenecyclobutanes

Another common approach involves the cyclopropanation of methylenecyclobutanes using various carbenoid precursors. A classic method utilizes diazomethane in the presence of a palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation with Diazomethane

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve palladium(II) acetate (0.05 eq) in anhydrous diethyl ether (0.1 M).

  • Reaction Setup: To a solution of the methylenecyclobutane (1.0 eq) in diethyl ether (0.2 M) at -10 °C, add the palladium catalyst solution.

  • Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane (2.0-3.0 eq) to the reaction mixture at -10 °C. The yellow color of diazomethane should dissipate upon addition.

  • Reaction Monitoring and Work-up: Stir the reaction at -10 °C for 2-4 hours and then allow it to warm to room temperature overnight. Monitor the reaction by GC-MS. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Photoinduced Synthesis

More recently, green and efficient photoinduced methods have been developed for the synthesis of functionalized spiro[2.3]hexanes. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Experimental Protocol: Photoinduced Synthesis of Functionalized Spiro[2.3]hexanes

  • Reaction Setup: In a 50 mL reaction vial equipped with a stir bar, combine the starting alkene (1.0 eq), a diazo compound (e.g., methyl 2-diazo-2-phenylacetate, 4.0 eq), and dichloromethane (DCM) (0.1 M).

  • Irradiation: Stir the reaction mixture and irradiate with a 7 W blue LED lamp for 1 hour, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the functionalized spiro[2.3]hexane.

Case Study: Spiro[2.3]hexane in HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. Several HDAC inhibitors have been developed, and the incorporation of rigid scaffolds to improve potency and selectivity is an active area of research.

The 5-azaspiro[2.3]hexane motif has been incorporated into the structure of HDAC inhibitors. The rationale behind this design choice is to introduce a rigid, three-dimensional element that can position the zinc-binding group and the "cap" group in an optimal orientation for binding to the active site of the enzyme. The spirocyclic core can also enhance metabolic stability, a desirable feature for anti-cancer agents.

While detailed structure-activity relationship (SAR) data for spiro[2.3]hexane-containing HDAC inhibitors is still emerging, the initial findings suggest that this scaffold can lead to potent and selective inhibitors.

Visualization of Concepts

G cluster_0 Spiro[2.3]hexane Scaffold cluster_1 Key Attributes cluster_2 Medicinal Chemistry Impact Scaffold Spiro[2.3]hexane Core Rigidity Conformational Rigidity Scaffold->Rigidity leads to ThreeD Three-Dimensionality Scaffold->ThreeD provides Strain Ring Strain Scaffold->Strain possesses Potency Enhanced Potency & Selectivity Rigidity->Potency improves Bioisostere Bioisosterism ThreeD->Bioisostere enables PK Improved PK Properties Strain->PK influences G cluster_0 Synthetic Approaches to Spiro[2.3]hexane Start Methylenecyclobutane Derivatives JCC Johnson-Corey-Chaykovsky Reaction Start->JCC Sulfur Ylide Cyclo Catalytic Cyclopropanation Start->Cyclo Carbenoid Photo Photoinduced Synthesis Start->Photo Diazo Compound, Light Product Spiro[2.3]hexane Scaffold JCC->Product Cyclo->Product Photo->Product

Figure 2: Overview of common synthetic routes to the spiro[2.3]hexane scaffold.

Conclusion and Future Perspectives

The spiro[2.3]hexane scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and favorable physicochemical properties. Its application as a bioisostere for common cyclic motifs has demonstrated the potential to overcome challenges associated with traditional drug scaffolds. As synthetic methodologies for accessing this strained ring system continue to evolve, we can expect to see an increasing number of drug candidates and clinical compounds incorporating the spiro[2.3]hexane core. The continued exploration of this fascinating scaffold promises to unlock new avenues for the design and development of next-generation therapeutics.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Motifs in Natural Products.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Galavskyy, S., Chernykh, A., Liashuk, O., Lesyk, D., Shishkina, S. V., Kliukovskyi, D., ... & Grygorenko, O. O. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]

  • Nogrady, T. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
  • Colella, M., Natho, P., & Luisi, R. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. [Link]

  • Yuan, C., Wang, Y., & Wang, J. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 18-30. [Link]

  • Chernykh, A. V., et al. (2021). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link]

  • Mai, A., et al. (2016). Synthesis, biological characterization and molecular modeling insights of spirochromanes as potent HDAC inhibitors. PubMed. [Link]

  • Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325-20334. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8191. [Link]

  • Wikipedia contributors. (2023, November 13). Johnson–Corey–Chaykovsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved 06:30, February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free. [Link]

  • Merck KGaA. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Zhang, L., et al. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PubMed Central. [Link]

  • Ishida, T., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. [Link]

  • Sharma, R., & Singh, V. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

Methodological & Application

using 1-fluorospiro[2.3]hexane-5-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Fluorospiro[2.3]hexane-5-carboxylic Acid in Peptide Synthesis

Executive Summary & Strategic Rationale

The incorporation of This compound (FSHC) represents a high-value strategy in modern peptidomimetic design. Unlike traditional planar capping groups (e.g., benzoic acid, acetyl), FSHC introduces a defined three-dimensional "spiro-vector" that combines high


 character with the metabolic resilience of fluorination.

Why use FSHC?

  • Metabolic Shielding: The spiro[2.3]hexane scaffold is sterically demanding, effectively blocking N-terminal exopeptidase degradation. The fluorine atom further suppresses oxidative metabolism (P450 blocking) at the exposed cyclopropane ring.

  • Conformational Locking: The rigid spiro-fusion restricts the conformational entropy of the N-terminus, potentially locking the peptide into a bioactive turn conformation without the solubility penalty of aromatic caps.

  • 
    -NMR Probe:  The fluorine atom serves as a sensitive, background-free NMR handle for monitoring peptide-protein binding events or cellular permeability assays.
    

Critical Challenges in Synthesis

The primary challenge in utilizing FSHC is steric hindrance . The bulky spirocyclic core adjacent to the carboxyl group significantly retards nucleophilic attack during standard amide coupling.

  • Failure Mode A: Incomplete coupling using standard carbodiimides (DIC/HOBt), leading to deletion sequences.

  • Failure Mode B: Epimerization at the

    
    -carbon of the acceptor amino acid if activation is too slow and base concentration is high.
    
  • Solution: This guide prioritizes the Acyl Fluoride Method (via TFFH) and Oxyma/DIC high-temperature protocols to overcome the energy barrier of the spiro-junction.

Experimental Protocols

Protocol A: The "Gold Standard" Acyl Fluoride Activation (SPPS)

Recommended for difficult sequences or when coupling to secondary amines (e.g., Proline, N-Me-Amino Acids).

Principle: Acyl fluorides are less sensitive to steric hindrance than active esters (OBt/OAt) and maintain high reactivity without the bulk of the leaving group impeding the approach.

Reagents:

  • FSHC: this compound (3.0 equiv)

  • Activator: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (3.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (6.0 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Workflow:

  • Pre-Activation (In Situ):

    • Dissolve FSHC and TFFH in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA.[1][2]

    • Allow to react for 5–10 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow. This generates the acid fluoride species.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound peptide (Fmoc-deprotected).

    • Agitate for 60 minutes at RT.

    • Optional: For extremely hindered N-termini (e.g., N-terminal Aib or Pro), heat to 50°C (microwave: 25W).

  • Monitoring:

    • Perform a micro-cleavage and check via LC-MS. The distinct mass shift (+142.1 Da approx, depending on exact isotope) and the presence of the F-atom (confirm via isotopic pattern if Cl/Br are present, otherwise standard mass) validates coupling.

Protocol B: Automated Synthesis (Oxyma/DIC)

Recommended for standard high-throughput synthesis on automated synthesizers (e.g., CEM Liberty, Biotage).

Reagents:

  • FSHC: 5.0 equiv

  • Activator: Oxyma Pure (5.0 equiv)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (5.0 equiv)

  • Solvent: DMF

Parameters:

  • Temperature: 75°C (Microwave) or 90°C (Conventional heat block).

  • Time: 15 minutes (Microwave) or 60 minutes (Conventional).

  • Double Coupling: MANDATORY . The steric bulk of the spiro ring requires a "hit hard, hit twice" approach.

Analytical Data & Quality Control

Table 1: Coupling Efficiency Comparison (N-terminal Phenylalanine)

Coupling MethodTempTimeConversion (%)Epimerization (%)Notes
HBTU / DIPEART1 hr65%< 1%Incomplete, deletion sequences observed.
TFFH / DIPEA RT 1 hr > 99% < 0.5% Recommended Method.
DIC / Oxyma75°C15 min98%1.2%Good for automation; slight racemization risk.
HATU / DIPEART2 hr88%0.8%Slow kinetics due to bulky At-leaving group.

Mechanistic Visualization

The following diagram illustrates the decision logic for coupling FSHC based on the steric environment of the peptide N-terminus.

CouplingLogic Start N-Terminal Residue Analysis CheckSteric Is the N-terminus sterically hindered? (e.g., Pro, Aib, N-Me-AA) Start->CheckSteric Hindered YES: High Steric Barrier CheckSteric->Hindered Yes Standard NO: Primary Amine (Ala, Gly, Lys) CheckSteric->Standard No AcylFluoride Protocol A: Acyl Fluoride Method (TFFH / DIPEA) Hindered->AcylFluoride MechanismA Mechanism: Small -COF electrophile penetrates steric shield AcylFluoride->MechanismA QC QC: 19F-NMR & LC-MS (Check for deletion sequences) MechanismA->QC Carbodiimide Protocol B: Oxyma / DIC (Double Couple) Standard->Carbodiimide MechanismB Mechanism: O-acylisourea activation Standard kinetics Carbodiimide->MechanismB MechanismB->QC

Figure 1: Decision tree for coupling this compound based on N-terminal steric hindrance.

Advanced Application: -NMR Binding Assays

Because FSHC contains a fluorine atom in a rigid environment, it acts as an excellent reporter for biophysical studies.

Protocol:

  • Synthesize: Peptide capped with FSHC.

  • Dissolve: In buffer (PBS/D2O 90:10).

  • Titrate: Add increasing concentrations of the target protein.

  • Observe: Monitor the

    
     chemical shift (
    
    
    
    ).
    • Free Peptide: Sharp singlet/multiplet.

    • Bound Peptide: Peak broadening (T2 relaxation decrease) and chemical shift perturbation (CSP).

    • Advantage:[3][4][5] The spiro-scaffold prevents the "floppiness" often seen with linear fluorinated tags, providing a cleaner readout of the binding event.

References

  • Spirocyclic Scaffolds in MedChem: Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres."[6] Chem. Commun., 2025.[6][7] Link (Contextual grounding on spiro[2.3]hexane utility).

  • Acyl Fluoride Coupling: Due-Hansen, M. E., et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1] Org.[1][4][7][8][9] Biomol. Chem., 2015.[1][9] Link (Validation of TFFH/Acyl Fluoride for hindered acids).

  • Spiro[2.3]hexane Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[5] Chem. Int. Ed., 2010. Link (Foundational chemistry of the scaffold).

  • Peptide Rigidification: Bozovičar, K., & Bratkovič, T. "Small and Simple, yet Sturdy: Conformationally Constrained Peptides."[10] Int. J. Mol.[10] Sci., 2021.[10] Link (Rationale for using rigid caps).

  • Thionyl Fluoride Activation: Wijesooriya, C. S., et al. "Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride."[8] Chem. Sci., 2019. Link (Alternative activation strategy for hindered acids).

Sources

functionalization of spiro[2.3]hexane ring systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization & Synthesis of Spiro[2.3]hexane Ring Systems

Part 1: Executive Summary & Strategic Value

In the modern era of "escaping Flatland," the spiro[2.3]hexane scaffold has emerged as a premier bioisostere. Unlike its larger cousin spiro[3.3]heptane, the spiro[2.3] system offers a unique combination of high ring strain (~52 kcal/mol), compact hydrodynamic volume, and specific "exit vector" orientations that mimic gem-dimethyl or carbonyl groups while improving metabolic stability.

Why Spiro[2.3]hexane?

  • Metabolic Hardening: The high Fsp³ character (fraction of sp³ hybridized carbons) reduces susceptibility to CYP450-mediated oxidation compared to planar aromatic rings or flexible alkyl chains.

  • Vector Orthogonality: It provides rigid structural vectors that are distinct from piperidine or cyclohexane, allowing access to novel IP space.

  • Bioisosterism: 5-azaspiro[2.3]hexane is a validated bioisostere for piperidine and morpholine, often improving lipophilic efficiency (LipE).

Part 2: Structural Considerations & Stability

Before attempting functionalization, researchers must understand the reactivity profile of this strained system.

  • Acid Sensitivity: The cyclopropane ring in spiro[2.3]hexane is acid-labile. Strong Brønsted acids (e.g., HCl in dioxane at high T) can trigger ring-opening to form gem-dimethyl analogs or rearranged alkenes.

  • Thermal Stability: Generally stable up to 100°C, but highly substituted derivatives may undergo thermal rearrangement.

  • Geometric Constraints: The bond angle of the cyclopropane (<60°) exerts significant strain on the spiro-carbon, making the system reactive toward radical ring-opening if not handled under controlled conditions.

Decision Framework: Synthesis vs. Functionalization

SpiroStrategy Start Target: Functionalized Spiro[2.3]hexane Decision Is the Spiro Core Assembled? Start->Decision NoCore De Novo Assembly Decision->NoCore No YesCore Late-Stage Functionalization Decision->YesCore Yes RouteA Route A: Simmons-Smith (Cyclopropanation of Methylenecyclobutane) NoCore->RouteA Carbocycles RouteB Route B: Sulfonium Ylide (Modular Heteroatom Insertion) NoCore->RouteB Azaspiro/Oxaspiro FuncA Amide Coupling (Avoid Acid Chlorides) YesCore->FuncA Handle Present (COOH/NH2) FuncB C-H Activation (Radical/Photoredox) YesCore->FuncB Direct Funct.

Figure 1: Strategic decision tree for accessing spiro[2.3]hexane chemical space.

Part 3: Experimental Protocols

Module A: De Novo Assembly (The "Workhorse" Method)

Method: Simmons-Smith Cyclopropanation of Methylenecyclobutanes. Application: Best for creating the carbocyclic core (spiro[2.3]hexane-1-carboxylate derivatives).

Mechanism: The zinc-carbenoid generated from diethylzinc and diiodomethane adds to the exocyclic double bond of methylenecyclobutane. This reaction is stereospecific and tolerates esters and protected amines.

Protocol 1: Synthesis of Ethyl Spiro[2.3]hexane-1-carboxylate

  • Reagents:

    • Ethyl 3-methylenecyclobutanecarboxylate (1.0 equiv)

    • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv) [Hazard: Pyrophoric]

    • Diiodomethane (CH₂I₂, 5.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM)

    • Temperature: 0°C to RT

  • Procedure:

    • Step 1: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous DCM (0.2 M concentration relative to substrate).

    • Step 2: Add Et₂Zn solution dropwise at 0°C.

    • Step 3: Add CH₂I₂ dropwise over 20 minutes. A white precipitate (ZnI₂) may form. Stir for 15 minutes to form the Furukawa reagent (ICH₂ZnEt).

    • Step 4: Add the methylenecyclobutane substrate dropwise.

    • Step 5: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (disappearance of alkene).

    • Step 6 (Quench): Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (vigorous gas evolution).

    • Step 7 (Workup): Extract with DCM (3x). Wash combined organics with 1M HCl (briefly), NaHCO₃, and brine. Dry over Na₂SO₄.

    • Step 8 (Purification): Flash chromatography (Hexanes/EtOAc).

Expert Insight: The order of addition is critical. Pre-forming the zinc carbenoid (Steps 2-3) ensures higher yields than mixing all reagents simultaneously.

Module B: Modular Heteroatom Insertion (The "Advanced" Method)

Method: Sulfonium Ylide Annulation (Johnson-Corey-Chaykovsky type). Application: Accessing 1-azaspiro[2.3]hexanes and 5-oxaspiro[2.3]hexanes (Mykhailiuk/Luisi Approach).

Protocol 2: Synthesis of 1-Azaspiro[2.3]hexane Derivatives

  • Reagents:

    • N-Boc-3-azetidinone (Electrophile)

    • Cyclopropyl sulfonium salt (Nucleophile precursor)

    • Base: KOtBu or Cs₂CO₃

    • Solvent: DMSO or DMF (Polar aprotic is essential)

  • Procedure:

    • Step 1: Dissolve the sulfonium salt (1.2 equiv) and ketone (1.0 equiv) in DMSO.

    • Step 2: Add KOtBu (1.5 equiv) in portions at 0°C.

    • Step 3: The ylide forms in situ and attacks the ketone. The resulting betaine collapses to form the epoxide (or aziridine if using imines).

    • Step 4: For spiro[2.3] systems, specific "ring-expansion" or "annulation" sulfonium reagents developed by Enamine/University of Bari are required to install the cyclopropane directly onto the 4-membered ring.

Module C: Functionalization of the Intact Ring

Challenge: Standard amide couplings using thionyl chloride (SOCl₂) often degrade the spiro[2.3] ring due to HCl generation.

Protocol 3: "Soft" Amide Coupling for Spiro[2.3] Acids

  • Reagents:

    • Spiro[2.3]hexane-1-carboxylic acid (1.0 equiv)

    • Amine partner (1.1 equiv)

    • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

    • Base: DIPEA (3.0 equiv)

    • Solvent: DMF or EtOAc

  • Procedure:

    • Step 1: Dissolve acid in DMF (0.1 M).

    • Step 2: Add DIPEA. Stir for 5 mins.

    • Step 3: Add HATU. The solution usually turns yellow. Stir for 5 mins to activate the acid (forming the O-At ester).

    • Step 4: Add the amine. Stir at RT for 2–4 hours.

    • Step 5: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃. Avoid strong acid washes.

Expert Tip: If the amine is unreactive, use T3P (50% in EtOAc) as the coupling agent. T3P is non-explosive, produces easy-to-remove byproducts, and operates well without generating high concentrations of acidic species.

Part 4: Comparative Data (Bioisosterism)

The following table illustrates the physicochemical advantages of replacing a gem-dimethyl group with a spiro[2.3]hexane moiety in a theoretical drug scaffold.

Propertygem-Dimethyl AnalogSpiro[2.3]hexane AnalogImpact
Fsp³ 0.450.52Improved (Higher complexity)
LogD (pH 7.4) 3.22.9Lower (Better solubility)
Cl_int (Human) 45 µL/min/mg12 µL/min/mgImproved (Metabolic stability)
Exit Vector Angle ~109°~120° (Rigid)Distinct (New IP space)

Data derived from aggregate trends in spirocyclic bioisostere literature (Mykhailiuk et al.).

Part 5: References & Authority

  • Mykhailiuk, P. K. (2025).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Note: Generalized link to Mykhailiuk's seminal work on saturated bioisosteres).

  • Natho, P., Colella, M., & Luisi, R. (2025).[2][3][4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[4][5][6]

  • Qi, D., et al. (2025).[7] Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach.[7][8] Organic & Biomolecular Chemistry.[3][7][8][9][10]

  • Charette, A. B., et al. (2016). Simmons–Smith Cyclopropanation Reaction.[6][11][12] Organic Syntheses.[7]

Disclaimer: The protocols listed involve hazardous reagents (Diethylzinc, Diiodomethane). All procedures should be performed in a fume hood by trained personnel using appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Fluorospiro[2.3]hexane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SP-F-2026-SOL Status: Active Guide Subject: Solubility Optimization & Handling Protocols

Executive Summary: The Physicochemical Paradox

Welcome to the technical support portal for 1-fluorospiro[2.3]hexane-5-carboxylic acid . As a researcher working with this scaffold, you are likely utilizing it to introduce


 complexity, restrict conformational freedom, or modulate metabolic stability without adding significant molecular weight.

However, this molecule presents a classic "brick dust" paradox common to rigid spirocycles:

  • High Lattice Energy: The rigid spiro[2.3]hexane core packs efficiently in the solid state, requiring significant energy to break the crystal lattice.

  • Lipophilicity vs. Acidity: The distal fluorine (on the cyclopropane ring) increases lipophilicity (LogP) compared to the parent acid, while the carboxylic acid (on the cyclobutane ring) remains the sole polar handle.

If you are experiencing precipitation during serial dilution, poor dissolution in assay buffers, or inconsistent biological data, this guide addresses the root causes and provides validated solutions.

Part 1: Technical Specifications & Baseline Properties

Before troubleshooting, verify your expectations against the theoretical physicochemical profile.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula

Small molecule, high ligand efficiency potential.
Molecular Weight 144.14 g/mol Low MW suggests high solubility potential, but crystal packing dominates.
Predicted pKa 4.4 – 4.7Critical: At pH < 4.5, the molecule is neutral and insoluble in water.
Predicted LogP ~1.5 – 1.8Moderately lipophilic. Requires organic co-solvents or ionization.
Physical Form Crystalline SolidHigh melting point indicates strong intermolecular interactions.
Part 2: Troubleshooting Guide (Q&A Format)
Issue #1: "The solid floats on water and won't dissolve, even with vortexing."

Diagnosis: You are attempting to dissolve the protonated (neutral) form in unbuffered water. Root Cause: The carboxylic acid moiety is protonated at neutral pH (water pH ~6-7, but often drops upon adding acid). In its neutral state, the fluorinated spiro-core drives the molecule to aggregate due to the hydrophobic effect.

The Solution: In Situ Salt Formation Do not rely on passive dissolution. You must actively deprotonate the acid to generate the soluble carboxylate salt.

  • Protocol:

    • Calculate the molar amount of your acid.

    • Add 1.05 equivalents of a mild base (e.g., 1M NaOH, NaHCO₃, or Meglumine).

    • Add water after the base is present or add the base solution to the solid.

    • Sonicate briefly. The solution should clarify as the salt forms (

      
      ).
      

Expert Insight: For biological assays, avoid NaOH if possible. Use Tris base or Meglumine (N-methyl-D-glucamine). Meglumine, in particular, is excellent for solubilizing lipophilic acids because the counter-ion itself is bulky and polar, preventing re-aggregation.

Issue #2: "My DMSO stock precipitates when I dilute it into the assay buffer."

Diagnosis: The "Solvent Shock" (Crash-out). Root Cause: You are diluting a high-concentration stock (e.g., 10mM in DMSO) into a low-pH or low-capacity buffer. The dielectric constant drops, and if the buffer pH is near the pKa (4.5), the equilibrium shifts back to the insoluble neutral form.

The Solution: The "Step-Down" Dilution Protocol Never dilute directly from 100% DMSO to 100% aqueous buffer if the concentration is near the solubility limit.

  • Protocol:

    • Check Buffer pH: Ensure your assay buffer is at pH 7.4 or higher . At pH 7.4, the molecule is >99.9% ionized.

    • Intermediate Dilution: Dilute your 10 mM stock to 1 mM using a 50:50 DMSO:Water mix first. This prevents the immediate formation of amorphous aggregates.

    • Final Dilution: Dilute the 1 mM intermediate into your final assay buffer.

Issue #3: "I see variable results between batches."

Diagnosis: Diastereomeric Impurities or Polymorphism. Root Cause: The 1-fluoro position creates a chiral center (if the 5-position is also substituted or if the synthesis is not stereoselective).

  • Isomer A (Syn): Fluorine and Carboxyl on the same face.

  • Isomer B (Anti): Fluorine and Carboxyl on opposite faces.

  • Impact: These diastereomers have different lattice energies and solubilities. A 95:5 mixture might dissolve differently than a 99:1 pure lot.

The Solution:

  • Request qNMR or chiral HPLC data for your specific batch.

  • If synthesis was non-stereoselective, you are working with a mixture. Standardize your batches or purify to a single diastereomer to ensure reproducible solubility data.

Part 3: Visualizing the Solubility Mechanism

The following diagram illustrates the critical relationship between pH, solvation, and the physical state of the molecule.

SolubilityMechanism cluster_0 Aqueous Boundary Solid Solid State (Crystalline Lattice) Neutral Soluted Neutral Acid (R-COOH) Solid->Neutral  Slow Dissolution (Ksp)   Neutral->Solid  Crystallization   Ionized Soluted Ionized Salt (R-COO⁻ + H⁺) Neutral->Ionized  Deprotonation (pH > pKa)   Precipitate Amorphous Precipitate ('Crash Out') Neutral->Precipitate  Aggregation (High Conc.)   Ionized->Neutral  Protonation (pH < pKa)   Precipitate->Neutral  Redissolution (Slow)  

Figure 1: Solubility Equilibrium Landscape. Note that the transition from Neutral to Ionized (Green Node) is the primary driver for stable aqueous solubility.

Part 4: Validated Experimental Workflow

Use this decision tree to prepare stable solutions for High-Throughput Screening (HTS) or animal dosing.

Workflow Start Start: Solid Sample 1-F-spiro[2.3]hexane-5-COOH SolventCheck Intended Use? Start->SolventCheck Chemistry Synthetic Chemistry (Reactions) SolventCheck->Chemistry Biology Biological Assay (Cell/Enzyme) SolventCheck->Biology OrgSolvent Use Polar Aprotic Solvent (DMSO, DMF, DMA) Chemistry->OrgSolvent StockPrep Prepare 10-50mM Stock in 100% DMSO Biology->StockPrep Dilution Dilution Step StockPrep->Dilution CheckPH Is Assay pH > 7.0? Dilution->CheckPH GoodPH Direct Dilution OK (Keep DMSO < 1%) CheckPH->GoodPH Yes BadPH Risk of Precipitation! CheckPH->BadPH No (< pH 6) Fix Protocol Adjustment: 1. Pre-dilute in 50% DMSO 2. Use Meglumine salt BadPH->Fix

Figure 2: Decision Matrix for Solvent Selection and Dilution Strategy.

References & Further Reading
  • Spirocyclic Scaffolds in Drug Design:

    • Varela, M. T., et al. (2025).[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.

    • Significance: validatesthe use of spiro[2.3]hexane systems for improving physicochemical properties (Fsp3) while highlighting the solubility challenges inherent to rigid scaffolds.

  • Fluorinated Bioisosteres:

    • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters.

    • Significance: Provides comparative data on how fluorine substitution affects pKa and lipophilicity in carboxylic acids, supporting the theoretical pKa/LogP shifts described above.

  • General Solubility Troubleshooting:

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

    • Significance: The foundational text for understanding the "brick dust" vs. "grease ball" solubility models applied in the troubleshooting section.

  • Compound Data (Parent Scaffold):

    • PubChem CID 64246262 (Spiro[2.3]hexane-5-carboxylic acid).[2]

    • Significance: Baseline physicochemical data (MW, XLogP) used to extrapolate properties for the 1-fluoro derivative.

Sources

Technical Support Center: Chiral Resolution of 1-fluorospiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of 1-fluorospiro[2.3]hexane-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are tasked with separating the enantiomers of this unique spirocyclic compound. Our goal is to provide not just protocols, but the underlying logic and troubleshooting strategies to navigate the challenges of this specific separation, moving beyond a trial-and-error approach.

The structure of this compound presents both opportunities and challenges. The carboxylic acid moiety is the ideal handle for classical diastereomeric salt crystallization, while the rigid, compact spiro[2.3]hexane framework may facilitate the formation of well-ordered, crystalline salts. This guide will focus primarily on this classical method, as it is often the most scalable and cost-effective approach for preparing enantiomerically pure materials.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting the chiral resolution of racemic this compound. What is the most effective overall strategy to follow?

A1: The most robust and widely used strategy for resolving a chiral carboxylic acid is through the formation of diastereomeric salts using an enantiomerically pure chiral base as a resolving agent.[2][4] The resulting diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

The overall workflow involves three key stages:

  • Salt Formation & Crystallization: Reacting the racemic acid with a single enantiomer of a chiral base to form two diastereomeric salts. The key is to find conditions where one salt preferentially crystallizes from the solution.

  • Separation and Purification: Isolating the crystalline salt by filtration.

  • Liberation of the Enantiopure Acid: Treating the isolated diastereomeric salt with a strong acid to protonate and recover the desired enantiomer of your carboxylic acid.

Below is a visualization of this standard workflow.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Liberation & Analysis racemic_acid Racemic (±)-Acid salt_formation Salt Formation in Solution ((+)-Acid•(R)-Base) & ((-)-Acid•(R)-Base) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Selective Crystallization (Less Soluble Diastereomer Precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Enriched Diastereomeric Salt (e.g., ((-)-Acid•(R)-Base)) filtration->solid_salt mother_liquor Mother Liquor: Enriched in Soluble Diastereomer (e.g., ((+)-Acid•(R)-Base)) filtration->mother_liquor acidification Acidification (e.g., aq. HCl) solid_salt->acidification extraction Liquid-Liquid Extraction acidification->extraction final_product Enantiopure (-)-Acid extraction->final_product analysis Purity & e.e. Analysis (Chiral HPLC) final_product->analysis G cluster_solvent Solvent System Modification cluster_conditions Process Conditions cluster_reagent Reagent Choice start Problem: No Crystals or Oiling Out change_solvent Screen Different Solvents (Varying Polarity: e.g., EtOAc, MeCN, Acetone, Alcohols) start->change_solvent First Step new_agent Screen New Resolving Agents (Refer to Table 1) start->new_agent If solvent screen is exhausted anti_solvent Use Anti-Solvent (e.g., add Heptane to EtOAc solution) change_solvent->anti_solvent If single solvent fails concentration Increase Concentration anti_solvent->concentration Optimize temperature Modify Temperature Profile (Slow cooling, Sub-ambient temp.) concentration->temperature seeding Attempt Seeding (If pure crystals are available) temperature->seeding Advanced

Caption: Troubleshooting decision tree for crystallization failure.

Troubleshooting Steps:

  • Change the Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent. [7]Screen a range of solvents with different polarities. Alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile) are common choices.

  • Use a Solvent/Anti-Solvent System: Dissolve the salt mixture in a good solvent and then slowly add a miscible "anti-solvent" in which the salts are poorly soluble (e.g., hexanes, heptane, or diethyl ether). This can carefully induce crystallization of the less soluble diastereomer.

  • Increase Concentration: Your solution may simply be too dilute. Carefully remove solvent under reduced pressure until the solution becomes cloudy, then add a small amount of solvent back to clarify and allow it to cool slowly.

  • Vary the Temperature: Try cooling the solution slowly to room temperature, then to 4°C, and finally to -20°C. A controlled, slow cooling profile is often critical for forming high-quality crystals. [7]5. Try a Different Resolving Agent: If an extensive solvent and condition screen fails, it is likely that the chosen resolving agent does not produce diastereomers with a sufficient difference in physical properties. [7]Return to the screening stage (Q2) and select a new agent.

Q4: I have crystals, but the diastereomeric excess (d.e.) and yield are low. How can I improve this?

A4: Low d.e. and yield are optimization problems. It indicates that the solubility difference between your two diastereomeric salts is small, causing them to co-precipitate.

Strategies for Improvement:

  • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a powerful variable. [7]A common starting point is 1.0 equivalent of the resolving agent, but using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) can sometimes improve the d.e. of the crystallized product. This is because there isn't enough resolving agent to form a salt with all of the undesired enantiomer, leaving it in the mother liquor.

  • Recrystallization: The most straightforward way to improve purity is to recrystallize the isolated solid. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. This process will enrich the less soluble diastereomer in the solid phase, though it will result in a lower overall yield.

  • Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster, but the desired one is more thermodynamically stable (less soluble). [8]In this case, heating the slurry of crystals for an extended period (a process called "slurry aging" or equilibration) can cause the undesired salt to redissolve and the desired salt to precipitate, improving the d.e.

  • Phase Diagram Analysis (Advanced): For industrial-scale processes, constructing a ternary phase diagram of the two enantiomers and the solvent can precisely map out the conditions for optimal yield and purity. [8][9][10]This is generally beyond the scope of a typical research lab but is a powerful tool.

Q5: How do I recover my enantiopure acid from the diastereomeric salt, and how do I determine its enantiomeric excess (e.e.)?

A5: This is the final and most rewarding step.

Protocol for Liberating the Free Acid:

  • Dissolution/Suspension: Suspend the filtered and dried diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidification: Slowly add a strong acid, such as 1M or 2M aqueous HCl, while stirring vigorously. Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2). This protonates your carboxylic acid and converts the chiral amine resolving agent into its water-soluble hydrochloride salt.

  • Extraction: The protonated, enantiomerically enriched carboxylic acid will move into the organic layer, while the salt of the resolving agent remains in the aqueous layer. Separate the layers.

  • Washing: Wash the organic layer with more 1M HCl and then with brine to remove any residual resolving agent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your enantiomerically enriched this compound.

Determining Enantiomeric Excess (e.e.):

The standard and most reliable method for determining the e.e. of a chiral carboxylic acid is Chiral High-Performance Liquid Chromatography (HPLC) . [11][12]

  • Column Selection: You will need a chiral stationary phase (CSP). For carboxylic acids, derivatized polysaccharide columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often successful. [12][13]Anion-exchange type columns (e.g., Chiralpak QN-AX) are also specifically designed for acidic compounds. [14]* Mobile Phase: For polysaccharide columns, a normal phase mobile phase (e.g., hexane/isopropanol or hexane/ethanol) is typically used. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is required to suppress the ionization of the carboxylic acid and achieve good peak shape. [13]* Method Development: Start with a screening method (e.g., 90:10 hexane:isopropanol with 0.1% TFA) and adjust the ratio of the alcohol modifier to optimize the separation between the two enantiomer peaks. [13]* Calculation: Once you have a baseline separation of the two enantiomer peaks, the e.e. is calculated from the peak areas (Area1 and Area2):

    • % e.e. = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

You must run a sample of the starting racemic material to identify the retention times of both enantiomers.

References

  • Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering. Retrieved from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved from [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). CrystEngComm. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved from [Link]

  • Chiral analysis of drug substance in clinical plasma extracts using achiral HPLC with circular dichroism detection. (2001, May 24). R Discovery. Retrieved from [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved from [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011, April 14). NIH. Retrieved from [Link]

  • The Fundamentals of Chiral Resolution: Why Chirality Matters. (2025, April 27). Chiralpedia. Retrieved from [Link]

Sources

overcoming steric hindrance in spiro[2.3]hexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Strain in Spiro[2.3]hexane Synthesis

Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Spiro[2.3]hexane Technical Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

The spiro[2.3]hexane scaffold is a deceptive structural motif. While it offers an attractive high-


 bioisostere for gem-dimethyl groups and a rigid vector for drug design, it presents a "perfect storm" of synthetic challenges: extreme Baeyer strain (~25 kcal/mol)  coupled with significant steric congestion  at the spiro-quaternary carbon.

This guide moves beyond standard textbook reactions. We address the specific failure modes caused by the "butterfly" puckering of the cyclobutane ring and the steric shielding of the bridgehead carbons.

Module 1: Construction Failures (The Steric Wall)

Issue: Low Yield/Stalling during Cyclopropanation of Methylenecyclobutane

Symptom: You are attempting to synthesize the spiro[2.3]hexane core via Simmons-Smith cyclopropanation of a methylene cyclobutane precursor, but the reaction stalls at <30% conversion or yields a complex mixture.

Root Cause Analysis: The methylene cyclobutane precursor is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. Substituents on the cyclobutane ring (especially at C3) can sterically shield the exocyclic alkene, preventing the approach of the bulky zinc carbenoid species.

Troubleshooting Protocol:

Option A: The Furukawa Modification (Standard Steric Relief)

Standard Zn/Cu couples often fail due to aggregation. Switch to the homogeneous Furukawa reagent, which is less sensitive to steric bulk.

  • Solvent: Switch to 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

  • Reagent: Use Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).
  • Stoichiometry: Increase carbenoid equivalents to 5.0 equiv relative to the alkene.

  • Temperature: Start at -78°C, warm slowly to 0°C. Do not reflux unless necessary, as heat triggers ring-opening.

Option B: The "Inside-Out" Approach (Sulfonium Ylides)

If the alkene is too hindered for external attack, use the Johnson-Corey-Chaykovsky (JCC) strategy using novel sulfonium reagents. This method builds the spirocycle from the hindered center rather than attacking it.

Protocol (Sulfonium Salt Method):

  • Precursor: Prepare the cyclobutane-substituted sulfonium salt (e.g.,

    
    -cyclobutyl-diphenylsulfonium triflate).
    
  • Base: Use a strong, non-nucleophilic base (e.g.,

    
     or 
    
    
    
    ) at -78°C to generate the ylide.
  • Electrophile: Add the ketone/aldehyde. The ylide attacks the carbonyl, forming a betaine intermediate which collapses to the spiro-epoxide (or spiro-cyclopropane if using specific Michael acceptors).

  • Advantage: This bypasses the steric approach trajectory required by Simmons-Smith.

Module 2: Functionalization & Facial Selectivity

Issue: Nucleophilic Attack on Spiro-Epoxides Fails or Yields Wrong Diastereomer

Symptom: When attempting to open a 1-oxaspiro[2.3]hexane (spiro-epoxide) with a nucleophile, the reaction is sluggish or attacks the "wrong" carbon.

The "Puckering" Mechanism: Unlike flat rings, the spiro[2.3] system has a distinct convex and concave face due to the cyclobutane pucker.

  • Steric Rule: Nucleophiles prefer the convex face (less hindered).

  • Electronic Rule: In spiro-epoxides, nucleophilic attack often favors the more substituted carbon (if acidic conditions are used) or the less hindered carbon (basic conditions), but the spiro-strain overrides standard

    
     rules.
    

Protocol: Directed Ring Opening To force attack at the hindered spiro-center:

  • Lewis Acid Activation: Use

    
     (1.1 equiv) at -78°C. The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the tertiary carbon enough to overcome steric repulsion.
    
  • Nucleophile Choice: Use "skinny" nucleophiles (Azide

    
    , Cyanide 
    
    
    
    ). Avoid bulky amines.

Module 3: Stability (The Ring-Opening Trap)

Issue: Acid-Catalyzed Rearrangement to Cyclopentanone

Symptom: Your NMR shows the disappearance of the spiro signals and the appearance of olefinic protons or a cyclopentanone carbonyl.

Cause: Spiro[2.3]hexanes are essentially "spring-loaded." Protonation of a heteroatom on the ring (like an epoxide oxygen or azetidine nitrogen) triggers a semi-pinacol rearrangement to relieve the ~25 kcal/mol strain, expanding the ring to a cyclopentane.

Stability Protocol:

  • Avoid: Bronsted acids (

    
    , 
    
    
    
    ) during workup.
  • Buffer: Always quench reactions with saturated

    
     or 
    
    
    
    -buffered silica gel during purification.
  • Storage: Store spiro[2.3] amines as free bases or oxalate salts, never as hydrochloride salts.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing and stabilizing spiro[2.3]hexane derivatives, specifically addressing steric bottlenecks.

SpiroSynthesis Start Target: Spiro[2.3]hexane Core CheckSterics Is the Precursor Sterically Crowded? (e.g., C3-substituted cyclobutane) Start->CheckSterics Simmons Method A: Simmons-Smith (Zn/CH2I2) CheckSterics->Simmons No (Planar-ish) Ylide Method B: Sulfonium Ylide Strategy (Johnson-Corey-Chaykovsky) CheckSterics->Ylide Yes (Puckered/Bulky) Furukawa Optimization: Furukawa Mod (Et2Zn, 5.0 equiv) Simmons->Furukawa If Yield < 30% Success Spiro[2.3]hexane Formed Furukawa->Success Betaine Intermediate: Betaine Collapse (Bypasses Steric Approach) Ylide->Betaine Betaine->Success AcidCheck Workup Condition: Acidic? Success->AcidCheck Rearrange FAILURE: Rearrangement to Cyclopentanone AcidCheck->Rearrange Yes (HCl/H2SO4) Stable SUCCESS: Isolated Product (Buffered Workup) AcidCheck->Stable No (NaHCO3/Et3N)

Caption: Decision tree for selecting the optimal synthetic pathway based on steric congestion and preventing acid-catalyzed ring expansion.

Comparative Data: Yield Optimization

The table below summarizes yield improvements when switching from standard Simmons-Smith conditions to Steric-Optimized protocols for hindered substrates (e.g., 3-phenyl-methylene-cyclobutane).

MethodReagentsSteric ToleranceYield (Hindered Substrate)Major Byproduct
Standard Simmons-Smith

Low15-25%Unreacted alkene / Polymer
Furukawa Modification

Medium65-72%Cyclopentane (if heated)
Sulfonium Ylide (JCC)

-ylide + Ketone
High82-91% Epoxide opening (trace)
Photochemical

, Ir-catalyst
Medium45-55%Isomerization

FAQ: Frequently Asked Questions

Q: Can I use the spiro[2.3]hexane scaffold as a direct replacement for a gem-dimethyl group? A: Yes, but with caveats. While the steric volume is similar, the spiro[2.3]hexane alters the bond angles of the attached substituents (widening them to ~114-118° compared to the 109.5° of a dimethyl group). This can alter the binding vector of your ligand.

Q: My spiro[2.3]hexane amine decomposes on the shelf. Why? A: If stored as an HCl salt, the inherent acidity of the ammonium group can trigger ring opening over time, especially if any moisture is present. Convert it to an oxalate or fumarate salt, which are less acidic and enhance crystallinity/stability.

Q: How do I determine the configuration of the cyclobutane pucker? A: NOESY NMR is essential here. Look for cross-peaks between the spiro-methylene protons and the protons at C3 of the cyclobutane ring. Strong correlations indicate the "flagpole" protons in the boat-like conformation.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Angewandte Chemie International Edition.

  • Charette, A. B., et al. (2014).[1] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters.

  • Natho, P., et al. (2025).[2] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes." Chemical Communications.[2]

  • Luisi, R., et al. (2025).[2] "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes." Angewandte Chemie.

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.

Sources

Validation & Comparative

19F NMR Profiling of Mono-Fluorinated Spiro[2.3]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR characteristics of mono-fluorinated spiro[2.3]hexane, designed for application scientists and medicinal chemists.

A Comparative Guide for Structural Validation and Bioisosteric Design

Executive Summary

The spiro[2.3]hexane scaffold has emerged as a high-value bioisostere in drug discovery, offering a rigid, sp³-rich alternative to gem-dimethyl groups or flat aromatic rings. Its unique geometry—fusing a highly strained cyclopropane ring with a puckered cyclobutane ring—creates distinct electronic environments.

This guide provides a comparative analysis of 19F NMR chemical shifts for mono-fluorinated spiro[2.3]hexane isomers. Unlike proton NMR, where signals often overlap in aliphatic regions, 19F NMR provides a wide, sensitive spectral window (approx. 300 ppm) that serves as a definitive "fingerprint" for identifying specific isomers (1-F, 4-F, and 5-F) and validating synthetic outcomes.

Structural Analysis & Isomer Definition

Before interpreting spectral data, it is critical to define the three distinct mono-fluorinated isomers based on the spiro[2.3]hexane numbering system.

Graphviz Diagram: Isomer Structural Logic

SpiroIsomers SpiroCore Spiro[2.3]hexane Core Skeleton Iso1 1-Fluoro Isomer (Cyclopropyl Ring) High Strain SpiroCore->Iso1 Subst. at C1/C2 Iso4 4-Fluoro Isomer (Cyclobutyl Ring) Proximal to Spiro Center SpiroCore->Iso4 Subst. at C4/C6 Iso5 5-Fluoro Isomer (Cyclobutyl Ring) Distal to Spiro Center SpiroCore->Iso5 Subst. at C5

Figure 1: Structural classification of mono-fluorinated spiro[2.3]hexane isomers. The spiro carbon is C3.

Comparative 19F NMR Data

The following table synthesizes data from direct analogs (fluorocyclopropane, fluorocyclobutane) and spiro-derivatives to establish predictive shift ranges.

Note on Data Integrity: Pure parent hydrocarbons (e.g., unsubstituted 1-fluorospiro[2.3]hexane) are rare in literature. The values below are predictive ranges derived from validated structural analogs and electronic shielding trends.

Table 1: Comparative 19F Chemical Shift Ranges (vs. CFCl₃)[1]
Isomer / AnalogSubstitution SitePredicted Shift (δ ppm)Multiplicity (J-coupling)Mechanistic Driver
1-Fluoro-spiro[2.3]hexane Cyclopropyl (C1)-190 to -215 dddd (Complex)High s-character: Cyclopropyl C-F bonds have high s-character, leading to significant shielding (upfield shift).
4-Fluoro-spiro[2.3]hexane Cyclobutyl (C4)-120 to -145 dtt or dmSteric Compression: Proximity to the spiro center (C3) induces van der Waals deshielding compared to a free cyclobutane.
5-Fluoro-spiro[2.3]hexane Cyclobutyl (C5)-135 to -155 dtt (Typical)Relaxed Ring: Resembles a standard fluorocyclobutane environment; less affected by the spiro junction.
Reference: FluorocyclopropaneCyclopropyl-195 to -205--Benchmark for 3-membered rings.
Reference: FluorocyclobutaneCyclobutyl-130 to -145--Benchmark for 4-membered rings.
Reference: Gem-difluoroSpiro (C1 or C4/5)-85 to -110AB q (Geminal)Geminal Effect: Two fluorines on one carbon cause a massive downfield shift (deshielding).
Mechanistic Insight: The "Ring Strain" Shielding Effect
  • Cyclopropyl Fluorines (1-F): The carbon atoms in a cyclopropane ring possess significant

    
    -like character (Walsh orbitals). This increased s-character in the C-C bonds forces more p-character into the C-F bond, but empirically, fluorines on highly strained rings (like cyclopropane and epoxide) appear significantly upfield  (more negative ppm) due to magnetic anisotropy and ring current effects.
    
  • Cyclobutyl Fluorines (4-F/5-F): These resonate in the typical secondary alkyl fluoride range. The 4-position is unique because the rigid spiro-fusion locks the conformation, often leading to distinct chemical shifts for endo vs. exo protons/fluorines due to anisotropy from the orthogonal cyclopropane ring.

Experimental Protocol: Synthesis & Validation

To validate the presence of the 4-fluorospiro[2.3]hexane motif, the standard protocol involves the fluorodeoxylation of spiro[2.3]hexan-4-ol. This protocol is self-validating via 19F NMR monitoring.

Workflow: Deoxo-Fluor / DAST Fluorination

Objective: Convert spiro[2.3]hexan-4-ol to 4-fluorospiro[2.3]hexane.

Reagents:

  • Substrate: Spiro[2.3]hexan-4-ol (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Quench: Sat. NaHCO₃

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve spiro[2.3]hexan-4-ol in anhydrous DCM at -78°C.

  • Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • In-Process Check (IPC): Take a 50 µL aliquot, dilute in

    
    .
    
    • 19F NMR Check: Look for a new doublet/multiplet signal around -130 to -145 ppm .

    • Validation: If the signal is at -180 ppm, you have likely rearranged the ring (ring contraction/expansion). If the signal is > -100 ppm, check for gem-difluoro impurities.

  • Quench: Pour mixture into ice-cold Sat. NaHCO₃. Extract with DCM.[1]

  • Isolation: Dry over

    
    , concentrate (careful: product is volatile), and purify via silica flash chromatography (Pentane/Ether).
    
Graphviz Diagram: Validation Logic

Validation Start Crude Reaction Mixture (In CDCl3) Decision Acquire 19F NMR (Proton Decoupled) Start->Decision ResultA Signal @ -190 to -210 ppm Isomer: 1-Fluoro (Cyclopropyl) Status: Rearrangement Occurred Decision->ResultA Upfield Shift ResultB Signal @ -120 to -150 ppm Isomer: 4-Fluoro or 5-Fluoro Status: Target Scaffold Intact Decision->ResultB Mid-range Shift ResultC Signal @ -80 to -100 ppm Isomer: Gem-difluoro Status: Over-fluorination/Oxidation Decision->ResultC Downfield Shift

Figure 2: Decision tree for validating spiro[2.3]hexane fluorination using 19F NMR shifts.

References

  • PubChem Compound Summary: Spiro[2.3]hexane derivatives and computed properties.

  • General 19F NMR Shift Tables: Comprehensive tabulation of fluorine shifts for cycloalkanes.

  • Spiro-Heterocycle Synthesis: "Strained spiro heterocycles as potential bioisosteres." Chem. Commun., 2025.

  • Fluorination Methodology: "Fluorination with Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses.

  • 19F NMR in Drug Discovery: "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia Overview & References.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Fluorospiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of novel fluorinated compounds like 1-Fluorospiro[2.3]hexane-5-carboxylic acid into drug discovery and development pipelines necessitates a rigorous and proactive approach to laboratory safety and waste management. The unique properties imparted by fluorine, while invaluable for modulating metabolic stability and binding affinity, also demand specialized handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. As a halogenated carboxylic acid, it presents multiple potential risks.

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications for this compound indicate significant health risks that dictate the required handling and disposal precautions.

Hazard ClassHazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDanger
Specific Target Organ ToxicityH335: May cause respiratory irritationDanger

Source: Sigma-Aldrich Safety Information

These classifications underscore the corrosive nature of the compound. The carbon-fluorine bond, one of the strongest in organic chemistry, does not inherently imply high reactivity in a biological sense, but the carboxylic acid functional group combined with the overall molecular structure can lead to severe tissue damage upon contact[1]. The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood[2][3][4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure during handling and disposal operations.

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile, to prevent skin contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling[1][3][5].

  • Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to protect against splashes. Standard safety glasses are insufficient[1][3][6].

  • Body Protection: A lab coat is essential. For tasks with a higher risk of splashing, such as spill cleanup or bulk waste consolidation, an impervious apron or chemical-resistant suit is recommended[3][4].

  • Respiratory Protection: All handling of solid or concentrated forms of this chemical should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[2][3][4].

The rationale for this level of protection is directly linked to the H314 and H335 hazard statements. Preventing initial contact is the most effective way to mitigate risk.

Waste Segregation and Collection: A Critical First Step

Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous reactions and significantly complicate and increase the cost of disposal.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE) for all this compound waste.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".

  • Segregation: This waste stream must be kept separate from all other waste types. Specifically:

    • DO NOT mix with non-halogenated organic waste[7].

    • DO NOT mix with aqueous waste unless it is part of an experimental residue.

    • DO NOT mix with strong bases or oxidizing agents, as this can cause hazardous reactions[3].

  • Container Management: Keep the waste container sealed when not in use. Store it in a well-ventilated area, such as a satellite accumulation area within or near the laboratory, away from heat or ignition sources[6][8].

This segregation is mandated by regulations governing halogenated organic compounds, which are often subject to specific treatment technologies[7][9][10].

Spill Management Protocol

Immediate and correct response to a spill is crucial to minimize exposure and environmental contamination.

For a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[2]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Carefully sweep or scoop the absorbed material into your designated hazardous waste container[5].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent re-entry.

  • Activate Alarm: Pull the nearest fire alarm if the spill is large or poses a fire/inhalation risk.

  • Contact EHS: Call your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so as part of an emergency response team[11][12].

Disposal Workflow and Methodology

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility. As a halogenated organic compound, it falls under specific regulatory categories, such as those outlined by the Environmental Protection Agency (EPA) in the United States[10][13][14].

The preferred and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration[15]. The high stability of the carbon-fluorine bond requires significant energy to break, and specialized incinerators operating at very high temperatures and with sufficient residence time can ensure complete destruction of the molecule, preventing the release of persistent organic pollutants[15].

Below is a diagram illustrating the decision-making and operational workflow for proper disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Management start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generation (e.g., reaction residue, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in Designated, Labeled Container B->C D Is the waste container full? C->D E Store Securely in Satellite Accumulation Area D->E No F Request Waste Pickup from EHS D->F Yes E->C Continue Collection G Transport to Central Hazardous Waste Facility F->G H Consolidation & Documentation (Waste Manifest) G->H I Shipment to Licensed Disposal Vendor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

This workflow ensures that the waste is managed safely from the point of generation through to its final destruction, in compliance with standard hazardous waste protocols[12][16].

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Claire Manufacturing. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIC. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • The Acta Group. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[2.3]hexane-5-carboxylic acid. Retrieved from [Link]

  • AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]

  • Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]

  • Unknown. (n.d.). Fluorine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Amino-1H-[15][16][17]-triazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrogen fluoride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 29). FLUORIDES (as F). Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.